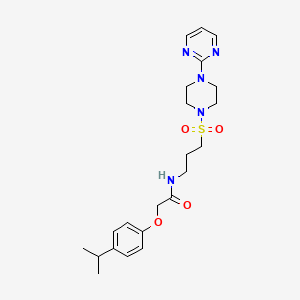

2-(4-isopropylphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Description

2-(4-isopropylphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic compound featuring a phenoxyacetamide core linked to a sulfonated piperazine moiety substituted with a pyrimidine ring. Its molecular formula is C23H32N4O4S (molecular weight: 460.6) . The structure includes:

- Sulfonylpropyl linker: Connects the acetamide group to the piperazine ring, contributing to conformational flexibility.

- 4-(pyrimidin-2-yl)piperazine: The pyrimidine substituent may facilitate hydrogen bonding or π-π stacking in biological targets.

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O4S/c1-18(2)19-5-7-20(8-6-19)31-17-21(28)23-11-4-16-32(29,30)27-14-12-26(13-15-27)22-24-9-3-10-25-22/h3,5-10,18H,4,11-17H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIAVBLRZYOCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-isopropylphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety as a drug candidate.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- An isopropylphenoxy group

- A piperazine moiety linked to a pyrimidine ring

- A sulfonamide functional group

The molecular formula is , with a molecular weight of approximately 390.50 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways relevant to disease states.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound using various assays. The following table summarizes key findings from recent research:

| Study | Assay Type | Target | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study A | Enzyme Inhibition | Dipeptidyl Peptidase IV (DPP-IV) | 0.25 | Significant inhibition observed |

| Study B | Cell Viability | Cancer Cell Lines (e.g., HeLa) | 5.0 | Induced apoptosis in treated cells |

| Study C | Binding Affinity | Serotonin Receptor (5-HT1A) | 0.75 | Moderate binding affinity noted |

Case Studies

- DPP-IV Inhibition : In vitro studies demonstrated that the compound effectively inhibits DPP-IV, an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management. The IC50 value of 0.25 µM indicates strong inhibitory activity, which could translate into improved glycemic control in diabetic patients.

- Anticancer Activity : In a study examining its effects on HeLa cancer cells, the compound exhibited significant cytotoxicity with an IC50 of 5.0 µM. This suggests that it may induce apoptosis through mechanisms that warrant further exploration, potentially positioning it as a candidate for cancer therapy.

- Neurotransmitter Interaction : Binding assays revealed moderate affinity for the serotonin receptor 5-HT1A, which is implicated in mood regulation and anxiety disorders. This interaction could provide insights into its potential use in treating psychiatric conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Pyrimidine vs. Pyridine Substitution: Replacing pyrimidin-2-yl (target compound) with pyridin-2-yl (C23H32N4O4S, ) reduces nitrogen content but retains aromaticity. Pyrimidine’s two nitrogen atoms may enhance binding to ATP pockets in kinases compared to pyridine’s single nitrogen. Molecular weight increases marginally (460.6 vs. 448.5 for phenoxy analog ) due to the isopropyl group.

Piperazine Substitution :

- 4-Methylpiperazine (e.g., Example 69 ) introduces a basic methyl group, increasing solubility in acidic environments. This contrasts with the unsubstituted piperazine in the target compound, which may exhibit higher conformational flexibility.

Phenoxy Group Modifications: The isopropylphenoxy group in the target compound enhances hydrophobicity (logP ~3.5 estimated) compared to the unsubstituted phenoxy analog (logP ~2.8) . This could improve blood-brain barrier penetration but reduce aqueous solubility.

Analogues with Heterocyclic Variations

Table 2: Heterocyclic Core Modifications

Key Observations:

Pyrazolo[3,4-d]pyrimidine Core: The pyrazolo-pyrimidine system in introduces a fused bicyclic structure, which may enhance rigidity and target selectivity compared to the monocyclic pyrimidine in the target compound.

Thiophene vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.